molecular formula C3H4F2O3 B1495562 Di-fluoro ethylene carbonate

Di-fluoro ethylene carbonate

Cat. No. B1495562
M. Wt: 126.06 g/mol
InChI Key: PMGNOQUKCGLETL-UHFFFAOYSA-N
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Description

Di-fluoro ethylene carbonate (DFEC) is a fluorinated carbonate ester with a unique chemical structure . It is a colorless liquid with a sweet odor. It is an ester of ethylene carbonate and is soluble in polar solvents such as water, ethanol, and methanol. It has a molecular weight of 124.04 g/mol .


Synthesis Analysis

DFEC can be synthesized by a variety of methods. One method involves the reaction of ethylene carbonate with hydrogen fluoride. Another method involves the reaction of bis (2,2,2-trifluoroethyl) carbonate with ethylene oxide. A specific synthesis process involves a chlorination reaction followed by a fluorination reaction .


Molecular Structure Analysis

The molecular formula of DFEC is C3H2F2O3 . The presence of fluorine atoms in its molecular structure significantly modifies the compound’s physical and chemical properties . These atoms influence its polarity, solubility, and reactivity with other substances .


Chemical Reactions Analysis

DFEC operates through a unique mechanism that capitalizes on its distinct molecular structure . The presence of fluorine atoms in its structure significantly modifies the compound’s physical and chemical properties, influencing its polarity, solubility, and reactivity with other substances .


Physical And Chemical Properties Analysis

DFEC is a colorless liquid with a sweet odor. It has a boiling point of 233.8±30.0 °C and a density of 1.52±0.1 g/cm3 . It is soluble in polar solvents such as water, ethanol, and methanol.

Scientific Research Applications

  • Electrolyte Additive in Lithium-Ion Batteries : FEC has been found to improve the electrolyte decomposition during lithiation processes, thereby enhancing the performance and longevity of lithium-ion batteries. This is particularly evident in batteries with graphite anodes, where FEC reduces electrolyte decomposition and contributes to long cycle life (McMillan et al., 1999).

  • Formation of Solid Electrolyte Interphase (SEI) : FEC is crucial in forming a solid electrolyte interphase on silicon anodes in lithium-ion batteries. This SEI is critical for the battery's electrochemical performance, as it ensures stability and efficiency. Research has shown that the SEI formed with FEC is more stable and enhances battery performance (Jin et al., 2017).

  • Ion-Conductive Properties in Polymer Electrolytes : FEC-based electrolytes demonstrate remarkable ion-conductive properties, which are beneficial for applications in all-solid-state batteries. This includes high Li-ion transference numbers and enhanced conductivity, making FEC a promising component in advanced battery technologies (Tominaga & Yamazaki, 2014).

  • Stabilization of High-Voltage Cathodes and Anodes : FEC is instrumental in stabilizing both cathode and anode materials in high-voltage lithium-ion batteries. It helps in maintaining capacity and ensuring safety features of the battery under high-voltage conditions, proving its versatility and importance in advanced battery systems (Lin & Zhao, 2020).

  • Enhancing Electrochemical Performance of Anodes : FEC also plays a significant role in improving the cycling performance and capacity retention of silicon nanoparticle anodes in batteries. This enhancement is attributed to the formation of a robust SEI layer that is facilitated by FEC (Nguyen & Lucht, 2016).

Mechanism of Action

DFEC operates through a unique mechanism that capitalizes on its distinct molecular structure . The presence of fluorine atoms in its structure significantly modifies the compound’s physical and chemical properties, influencing its polarity, solubility, and reactivity with other substances .

Safety and Hazards

DFEC is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment as required .

properties

IUPAC Name

carbonic acid;1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2.CH2O3/c3-1-2-4;2-1(3)4/h1-2H;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGNOQUKCGLETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)F.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-fluoro ethylene carbonate
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Di-fluoro ethylene carbonate
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Di-fluoro ethylene carbonate
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Di-fluoro ethylene carbonate
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Di-fluoro ethylene carbonate
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Di-fluoro ethylene carbonate

Q & A

Q1: How does the fluorination of ethylene carbonate impact lithium ion (Li+) solvation and what are the downstream effects on battery performance?

A1: Increasing the degree of fluorination on ethylene carbonate weakens the interaction strength between the Li+ ions and the solvent molecules. [] This weaker ion-dipole interaction facilitates a faster desolvation rate for Li+ ions. In practical terms, a DFEC-based electrolyte exhibited a sixfold increase in ion desolvation rate at -20°C compared to a non-fluorinated EC-based electrolyte. [] This faster desolvation is crucial for improved low-temperature performance as it lowers the energy barrier for Li+ ions to move through the passivation layer, enhancing charge transfer and reducing the risk of lithium dendrite formation, a major cause of capacity loss in batteries. []

Q2: What is the significance of the high dielectric constant of DFEC in its application as a battery electrolyte solvent?

A2: A high dielectric constant, like that exhibited by DFEC and its less fluorinated counterparts (FEC and EC), is a desirable property for battery electrolyte solvents. [] A high dielectric constant indicates the solvent's ability to effectively dissolve and dissociate lithium salts into their constituent ions (Li+). This efficient ion dissociation leads to higher ionic conductivity within the electrolyte, facilitating better charge transport between the battery electrodes and ultimately contributing to improved battery performance. []

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